molecular formula C6H5FO4S2 B2959813 Methyl 4-fluorosulfonylthiophene-3-carboxylate CAS No. 2137806-08-5

Methyl 4-fluorosulfonylthiophene-3-carboxylate

Cat. No.: B2959813
CAS No.: 2137806-08-5
M. Wt: 224.22
InChI Key: DKAJLDCLFPUKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluorosulfonylthiophene-3-carboxylate: is an organic compound with the molecular formula C6H5FO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a fluorosulfonyl group and a carboxylate ester group attached to the thiophene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of thiophene with fluorosulfonyl chloride in the presence of a base, followed by esterification with methanol to form the desired compound .

Industrial Production Methods: Industrial production of Methyl 4-fluorosulfonylthiophene-3-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluorosulfonylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: Methyl 4-fluorosulfonylthiophene-3-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the interactions of thiophene derivatives with biological targets. It may also serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 4-fluorosulfonylthiophene-3-carboxylate depends on its specific application. In chemical reactions, the fluorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The thiophene ring can participate in various redox reactions, and the carboxylate ester group can undergo hydrolysis or esterification .

Comparison with Similar Compounds

  • Methyl 4-chlorosulfonylthiophene-3-carboxylate
  • Methyl 4-bromosulfonylthiophene-3-carboxylate
  • Methyl 4-methylsulfonylthiophene-3-carboxylate

Comparison: Methyl 4-fluorosulfonylthiophene-3-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated or methylated derivatives may not be as effective .

Properties

IUPAC Name

methyl 4-fluorosulfonylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAJLDCLFPUKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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